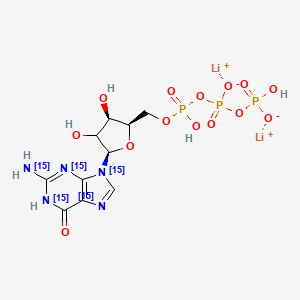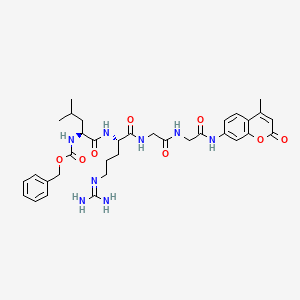
SGKtide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SGKtide is a peptide sequence with the structure CKKRNRRLSVA. It contains a serine protein kinase phosphorylation site and is evaluated as a substrate for serum and glucocorticoid-inducible kinase (SGK) and NDR family kinases . This peptide is used extensively in biochemical research to study kinase activity and signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
SGKtide is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by temporary protecting groups to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, typically using automated peptide synthesizers.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale peptide synthesizers. The process involves the same principles as laboratory-scale synthesis but is optimized for higher yields and purity. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Análisis De Reacciones Químicas
Types of Reactions
SGKtide primarily undergoes phosphorylation reactions, where a phosphate group is added to the serine residue in the peptide sequence. This reaction is catalyzed by kinases such as serum and glucocorticoid-inducible kinase and NDR family kinases .
Common Reagents and Conditions
The phosphorylation of this compound is typically carried out in the presence of adenosine triphosphate (ATP) and magnesium ions (Mg²⁺) as cofactors. The reaction conditions include a buffered solution at physiological pH and temperature.
Major Products Formed
The major product formed from the phosphorylation reaction is the phosphorylated form of this compound, where the serine residue is modified with a phosphate group.
Aplicaciones Científicas De Investigación
SGKtide is widely used in scientific research for various applications:
Mecanismo De Acción
SGKtide exerts its effects by serving as a substrate for kinases such as serum and glucocorticoid-inducible kinase. The phosphorylation of this compound by these kinases is a key step in various signaling pathways. The molecular targets involved include the serine residue in the peptide sequence, which is phosphorylated by the kinase . This phosphorylation event can modulate the activity of downstream signaling molecules and pathways, influencing cellular processes such as proliferation, survival, and stress response .
Comparación Con Compuestos Similares
Similar Compounds
PDKtide: Another peptide substrate used for studying kinase activity.
LRRKTIDE: A peptide substrate evaluated for its interaction with kinases.
Syntide 2: A synthetic peptide used as a substrate for protein kinases.
Uniqueness of SGKtide
This compound is unique due to its specific sequence and its role as a substrate for serum and glucocorticoid-inducible kinase and NDR family kinases. This specificity makes it a valuable tool for studying these particular kinases and their associated signaling pathways .
Propiedades
Fórmula molecular |
C51H98N22O13 |
|---|---|
Peso molecular |
1227.5 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C51H98N22O13/c1-26(2)23-34(44(81)72-36(25-74)46(83)73-38(27(3)4)47(84)65-28(5)48(85)86)70-42(79)32(16-11-21-63-50(58)59)68-41(78)31(15-10-20-62-49(56)57)69-45(82)35(24-37(55)75)71-43(80)33(17-12-22-64-51(60)61)67-40(77)30(14-7-9-19-53)66-39(76)29(54)13-6-8-18-52/h26-36,38,74H,6-25,52-54H2,1-5H3,(H2,55,75)(H,65,84)(H,66,76)(H,67,77)(H,68,78)(H,69,82)(H,70,79)(H,71,80)(H,72,81)(H,73,83)(H,85,86)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64) |
Clave InChI |
CSGTZOSEXKEBLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


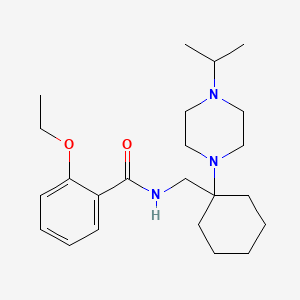
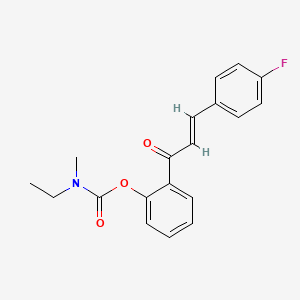
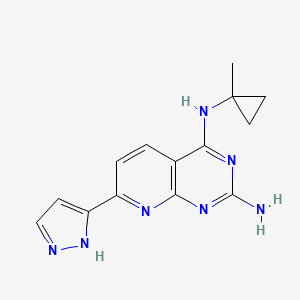
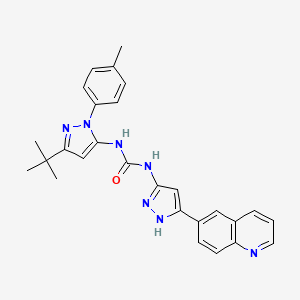

![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)



